N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes methoxyphenyl, methoxyphenyl, and methylthiophenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazolidinone core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the methoxyphenyl groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the methylthiophenyl group: This step involves the use of a thiophene derivative and a suitable coupling reagent to attach the methylthiophenyl group to the imidazolidinone core.
Final acylation step: The final step involves the acylation of the imidazolidinone derivative with an acylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the imidazolidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, amines, and reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential drug interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes, enzyme activity, and molecular pathways.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.
Pathways Involved: It may modulate signaling pathways, gene expression, or metabolic processes to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl]acetamide: Similar structure with a thioxo group instead of a sulfanylidene group.
N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-imidazolidin-4-yl]acetamide: Lacks the sulfanylidene group.
Uniqueness
N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C26H27N3O4S2 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H27N3O4S2/c1-17-12-14-35-23(17)11-13-28-22(16-24(30)27-18-7-9-20(32-2)10-8-18)25(31)29(26(28)34)19-5-4-6-21(15-19)33-3/h4-10,12,14-15,22H,11,13,16H2,1-3H3,(H,27,30) |
InChI Key |
GZLSQPHLFZACMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CCN2C(C(=O)N(C2=S)C3=CC(=CC=C3)OC)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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